molecular formula C16H20N2O5 B1344270 Boc-5-hydroxy-DL-tryptophan CAS No. 185525-63-7

Boc-5-hydroxy-DL-tryptophan

Cat. No. B1344270
CAS RN: 185525-63-7
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-hydroxy-DL-tryptophan is a biochemical used for proteomics research . It has a molecular weight of 320.35 and a molecular formula of C16H20N2O5 . It is a metabolite of Tryptophan and a chemical precursor to produce serotonin, mainly used as an antidepressant, appetite suppressant, and sleep aid .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-5-hydroxy-DL-tryptophan is represented by the formula C16H20N2O5 . It has a molecular weight of 320.35 .


Chemical Reactions Analysis

The Boc group in Boc-5-hydroxy-DL-tryptophan is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Boc-5-hydroxy-DL-tryptophan is a solid substance that should be stored at room temperature . It has a predicted melting point of 211.23° C, a boiling point of 590.32° C at 760 mmHg, a density of 1.34 g/cm3, and a refractive index of n20D 1.62 .

Scientific Research Applications

Material Science

Researchers utilize the compound’s fluorinated nature and indole functionality to develop advanced polymers, coatings, or functional materials. These materials benefit from enhanced thermal stability, mechanical strength, or optical properties .

Proteomics Research

Boc-5-hydroxy-DL-tryptophan is used in proteomics research due to its biochemical properties. It can be used for peptide synthesis and protein structure analysis .

Immunophenotyping

In immunology, this compound may be involved in studying the immunophenotype of gastrointestinal inflammation, which is characterized by the infiltration of activated immune cells and increased cytokine production .

Mechanism of Action

The psychoactive action of 5-HTP is derived from its increase in production of serotonin in central nervous system tissue .

Safety and Hazards

Boc-5-hydroxy-DL-tryptophan can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and avoid contacting with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELADEDZLOFFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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